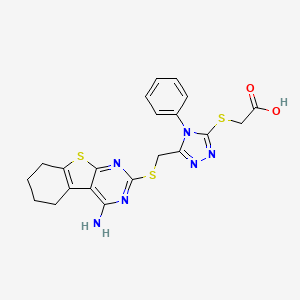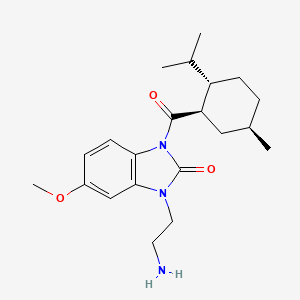![molecular formula C18H15N5O B612283 3-Methyl-6-[2-(6-methylpyridin-2-yl)pyrazol-3-yl]quinazolin-4-one CAS No. 1378524-25-4](/img/structure/B612283.png)
3-Methyl-6-[2-(6-methylpyridin-2-yl)pyrazol-3-yl]quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of PF-03671148 involves multiple steps, including the formation of quinazolinone-containing fragments. These fragments undergo specific chemical modifications to achieve the desired inhibitory activity against ALK5 . The synthetic routes and reaction conditions are carefully optimized to ensure high yield and purity of the final product. Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control .
Chemical Reactions Analysis
PF-03671148 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
PF-03671148 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of ALK5 and its effects on various biochemical pathways.
Biology: It is used to investigate the role of ALK5 in cellular processes such as fibrosis, wound healing, and tissue regeneration.
Medicine: It is being explored as a potential therapeutic agent for treating fibrotic diseases, including dermal scarring and kidney fibrosis.
Mechanism of Action
PF-03671148 exerts its effects by inhibiting the activity of ALK5, a key receptor in the transforming growth factor beta (TGF-β) signaling pathway. This inhibition leads to a reduction in the expression of fibrotic genes and protein markers, thereby preventing fibrosis and promoting wound healing. The molecular targets and pathways involved include the SMAD signaling pathway, which is crucial for the regulation of gene expression in response to TGF-β .
Comparison with Similar Compounds
PF-03671148 is unique in its potent inhibitory activity against ALK5. Similar compounds include:
Compound 19: Another ALK5 inhibitor with a similar binding mode to PF-03671148.
Quinazolinone-containing fragments: These compounds also inhibit ALK5 but may have different binding affinities and selectivities.
PF-03671148 stands out due to its high potency and selectivity, making it a valuable tool for scientific research and potential therapeutic applications .
Properties
CAS No. |
1378524-25-4 |
|---|---|
Molecular Formula |
C18H15N5O |
Molecular Weight |
317.34 |
IUPAC Name |
3-methyl-6-[2-(6-methylpyridin-2-yl)pyrazol-3-yl]quinazolin-4-one |
InChI |
InChI=1S/C18H15N5O/c1-12-4-3-5-17(21-12)23-16(8-9-20-23)13-6-7-15-14(10-13)18(24)22(2)11-19-15/h3-11H,1-2H3 |
InChI Key |
OWIYYKSTVQMPLM-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)N2C(=CC=N2)C3=CC4=C(C=C3)N=CN(C4=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PF03671148; PF03671148; PF 03671148. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride](/img/structure/B612201.png)
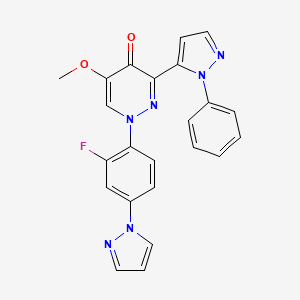
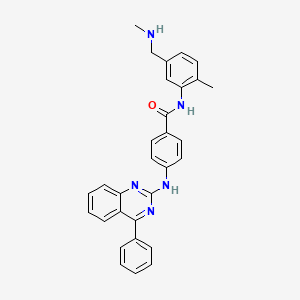
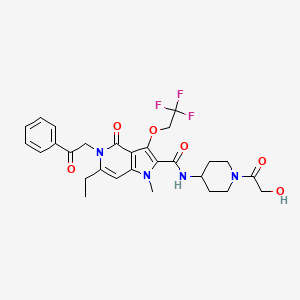
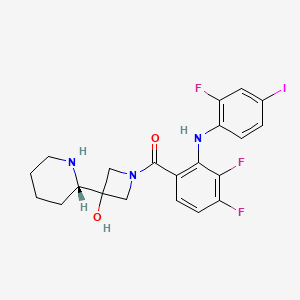
![5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide](/img/structure/B612207.png)
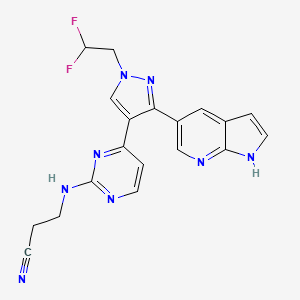
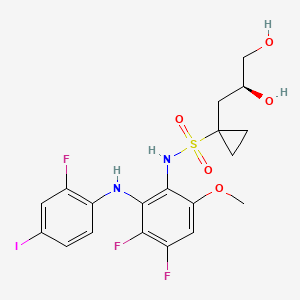
![(R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one](/img/structure/B612216.png)

